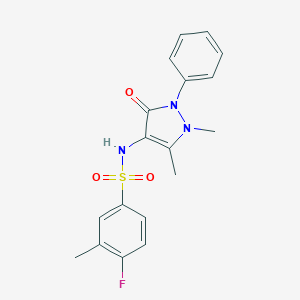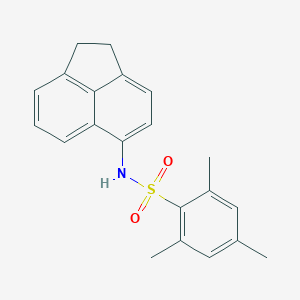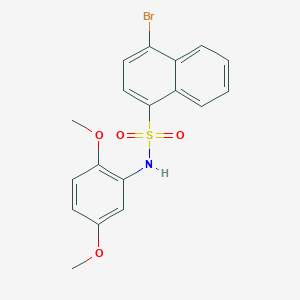
3-PHENYL-3-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)PROPANOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-PHENYL-3-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)PROPANOIC ACID is an organic compound that features a phenyl group and a sulfonyl amino group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYL-3-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)PROPANOIC ACID typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-PHENYL-3-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The phenyl and sulfonyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or sulfonyl moieties.
Applications De Recherche Scientifique
3-PHENYL-3-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)PROPANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-PHENYL-3-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)PROPANOIC ACID involves its interaction with specific molecular targets. The sulfonyl amino group can form hydrogen bonds or electrostatic interactions with enzymes or receptors, modulating their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpropanoic acid: Lacks the sulfonyl amino group, resulting in different chemical and biological properties.
2,4,5-Trimethylbenzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonyl-containing compounds but lacks the propanoic acid backbone.
Uniqueness
3-PHENYL-3-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)PROPANOIC ACID is unique due to the presence of both a phenyl group and a sulfonyl amino group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H21NO4S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
3-phenyl-3-[(2,4,5-trimethylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C18H21NO4S/c1-12-9-14(3)17(10-13(12)2)24(22,23)19-16(11-18(20)21)15-7-5-4-6-8-15/h4-10,16,19H,11H2,1-3H3,(H,20,21) |
Clé InChI |
YIRKRCJUJNHYAP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280850.png)
![2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B280854.png)

![3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)
![N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
![N-1-naphthyl-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280864.png)
![3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280868.png)
![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)


![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)

